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Welcome to the technical support center for the Single Cell Pathway Analysis (SCPA) R
package. This guide provides troubleshooting advice and frequently asked questions (FAQS) to
help researchers, scientists, and drug development professionals optimize the use of the
compare_pathways function for their single-cell RNA-sequencing data analysis.

Frequently Asked Questions (FAQSs)

Q1: What is the fundamental difference between SCPA's compare_pathways and traditional
pathway enrichment analysis methods?

SCPA takes a novel approach to pathway analysis by defining pathway activity as a change in
the multivariate distribution of the genes within a pathway across different conditions.[1] This
contrasts with traditional methods that often rely on gene set enrichment or over-representation
analysis, which primarily consider changes in the mean expression of pathway genes.[2] The
key advantage of SCPA is its ability to identify pathways with significant transcriptional changes
that might not exhibit a strong overall up- or down-regulation, providing a more comprehensive
view of pathway perturbations.[2][3]

Q2: How should I format my input data for the samples and pathways arguments in
compare_pathways?

Correctly formatting your input data is crucial for the compare_pathways function to run
successfully.
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e samples: This argument requires

a list of expression matrices. Each matrix should have

genes as rows and cells as columns. You can create this list by subsetting your larger single-

cell data object (e.g., Seurat or Si

ngleCellExperiment) for each condition or cell type you

want to compare.[4][5] The seurat_extract and sce_extract functions provided with the SCPA

package can simplify this process.[3]

» pathways: This should be a list where each element is a character vector of gene symbols

belonging to a specific pathway. The msigdbr R package is a recommended tool for

obtaining well-curated gene sets,
format_pathways function.[3]

which can then be formatted for SCPA using the

Here is a conceptual workflow for preparing your data:
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Caption: D

Q3: How do I interpret the output of

ata preparation workflow for SCPA.

the compare_pathways function? What is the gval?

The primary metric for interpreting the results of compare_pathways is the qval.[3][4] The gval

represents the statistical significance of the difference in the multivariate distribution of a
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pathway between the compared samples. A higher qval indicates a more substantial
perturbation of the pathway.[4]

When comparing only two samples, the output will also include a fold change (FC) enrichment
score.[4][5] However, it is important to note that a pathway can have a high gval with a low fold
change.[3] This signifies a significant change in the pathway's transcriptional landscape that is
not simply a uniform up- or downregulation of its constituent genes.[2] Therefore, ranking
pathways by gval is the recommended approach for identifying biologically relevant differences.

[3]

Here is a table summarizing the key output columns:

Column Description Interpretation

Pathway The name of the pathway. -

The primary statistic from ) o
T Higher values signify greater
SCPA, indicating the degree of , ,
) ) o pathway perturbation. This
gval difference in the multivariate ] )
S should be the main metric for
distribution of the pathway )
ranking pathways.[4]
between samples.

) A positive FC indicates higher
Fold change enrichment score o
average pathway expression in
(only present for two-sample i ]
) ) the first sample, while a
FC comparisons). It is calculated ) o )
] negative FC indicates higher
from the mean changes in o
) expression in the second
gene expression.
sample.[4]

] ) A lower p-value indicates a
The p-value associated with o o
p_val more statistically significant
the gval.
result.

Troubleshooting Guide

Q4: My compare_pathways run is taking a very long time. How can | speed it up?
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Long computation times can be a hurdle, especially with large datasets. Here are several
strategies to optimize the performance of compare_pathways:

o Parallel Processing: The compare_pathways function has built-in support for parallel
processing. You can enable this by setting parallel = TRUE and specifying the number of
cores to use with the cores argument.[1][4] This is one of the most effective ways to reduce
computation time.

o Downsampling: SCPA includes a downsample parameter, which defaults to 500 cells per
condition.[4][5] While downsampling can significantly speed up the analysis, be aware that it
may lead to a loss of information, especially in large and complex datasets.[6] It is advisable
to test different downsampling levels to find a balance between speed and sensitivity for your
specific dataset.

 Filtering Gene Sets: The min_genes and max_genes parameters (defaulting to 15 and 500,
respectively) allow you to exclude pathways that are too small or too large.[4] Very large
gene sets can increase the computational load.

The following diagram illustrates the decision-making process for optimizing performance:
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compare_pathways is slow

Set parallel = TRUE
and specify cores
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downsample parameter

Be mindful of potential
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aggressive downsampling

Optimized Performance
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Caption: Performance optimization workflow.

Q5: | am getting an error related to missing dependencies during SCPA installation. How can |
resolve this?

Installation errors, particularly those mentioning missing packages, are a common issue.[7][8]
This often happens because some of SCPA's dependencies are not automatically installed.
The solution is to manually install the packages mentioned in the error message. Many of these
dependencies are from Bioconductor.
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Experimental Protocol: Resolving Installation Errors

« ldentify Missing Packages: Carefully read the error message to identify the names of the
packages that failed to install or are reported as missing.

 Install from CRAN: For standard R packages, use install.packages("package name").

« Install from Bioconductor: For Bioconductor packages, use the BiocManager::install()
function. For example:

« Install Specific Versions: In some cases, a specific version of a package may be required.
The SCPA documentation and GitHub issues page can provide guidance on this.[7][9] For
example, devtools::install_version("crossmatch", version = "1.3.1", repos = "http://cran.us.r-
project.org”).

» Re-install SCPA: After successfully installing the dependencies, try installing SCPA again
using devtools::install_github("jackbibby1l/SCPA").[9]

Q6: How can | determine which genes are driving the observed pathway perturbation?

Due to the multivariate nature of the statistical analysis in SCPA, it is not straightforward to
pinpoint individual genes as the primary drivers of a high gval.[10] The gval reflects a change in
the overall distribution of all genes in the pathway.

However, you can still gain insights into the gene-level changes within a perturbed pathway by:

 Filtering Lowly Expressed Genes: Before interpretation, it is good practice to remove genes
with little to no expression from your pathway lists.

» Visualizing Gene Expression: For a top-ranked pathway, creating a heatmap of the
expression of its constituent genes across the different cell populations can provide a
comprehensive overview of the transcriptional changes.[10]

Table: Gene Expression Visualization for a Perturbed Pathway
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Condition A Condition B

Gene (Average (Average Log2 Fold Change
Expression) Expression)

Gene 1 1.2 2.5 1.06

Gene 2 34 11 -1.63

Gene 3 0.5 0.8 0.68

Gene N 2.1 2.2 0.07

This table illustrates the kind of data you would visualize in a heatmap to understand the

complex changes within a pathway identified as significant by SCPA.

Q7: Can | use compare_pathways for more than two conditions?

Yes, SCPA is designed to handle multisample comparisons, which is a significant advantage.

[1][11] You can compare multiple conditions simultaneously, such as different time points in a

developmental trajectory or various treatment groups. To do this, simply provide more than two

expression matrices in the list passed to the samples argument.[11]

Experimental Protocol: Multi-Sample Comparison

o Prepare Expression Matrices: For each of your conditions (e.g., Timepoint 1, Timepoint 2,

Timepoint 3), create a separate expression matrix.

o Create a List of Matrices: Combine these matrices into a single list: samples_list <-

list(timepointl_matrix, timepoint2_matrix, timepoint3_matrix).

e Run compare_pathways: Execute the function with your list of samples and your formatted

pathways: scpa_results <- compare_pathways(samples = samples_list, pathways =

your_pathways).

The resulting gval will represent the overall pathway perturbation across all the conditions

provided. You can then use the visualization functions in SCPA, such as plot_heatmap, to

examine how the pathway activities change across the different samples.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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